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Compound of Interest

Compound Name: 2-Methylnonan-1-amine

CAS No.: 44995-93-9

Cat. No.: B3267400 Get Quote

Introduction: The "Branched Tail" Advantage
2-Methylnonan-1-amine (CAS: 44995-93-9) is a primary aliphatic amine featuring a ten-

carbon skeleton with a specific methyl branch at the C2 position. While linear fatty amines (e.g.,

decylamine) are ubiquitous in early-stage discovery, the introduction of the C2-methyl group in

2-methylnonan-1-amine offers distinct physicochemical advantages that are increasingly

exploited in two high-impact areas: Lipid Nanoparticle (LNP) engineering and Metabolically

Stable Peptidomimetics.
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Feature Structural Attribute Drug Discovery Impact

Steric Bulk
Methyl group at C2 (

-position to Nitrogen)

Hinders enzymatic access

(MAO resistance); disrupts

lipid crystallization.

Lipophilicity Hydrophobic Content

High

(~3.8–4.2); ideal for

hydrophobic pocket occupancy

or lipid tail synthesis.

Chirality C2 is a stereocenter

Allows for the synthesis of

enantiopure libraries to probe

stereoselective binding

pockets.

Nucleophilicity
Primary Amine (

)

Versatile handle for amide

coupling, reductive amination,

or epoxide ring-opening.

Primary Application: Next-Generation Ionizable
Lipids (LNPs)
The most critical modern application of 2-methylnonan-1-amine is in the synthesis of ionizable

lipids for mRNA delivery.

The Mechanism: Cone-Shape Geometry
Standard linear lipids (e.g., DLin-MC3-DMA) form cylindrical packing structures. However,

effective endosomal escape requires lipids that can induce non-bilayer (hexagonal

) phases.

Role of 2-Methylnonan-1-amine: When used as a hydrophobic tail, the C2-methyl branch

acts as a "wedge." This increases the cross-sectional area of the lipid tail relative to its

headgroup.
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Result: The lipid adopts a "cone shape," which energetically favors membrane fusion and

destabilization of the endosomal membrane, releasing the mRNA payload into the cytosol.

Protocol A: Synthesis of Branched Ionizable Lipids via
Epoxide Opening
This protocol describes the synthesis of a library of ionizable lipids by reacting 2-methylnonan-
1-amine with an ionizable core containing epoxide linkers.

Reagents:

Amine: 2-Methylnonan-1-amine (1.0 equiv per epoxide).

Core: Diepoxide or Triepoxide core (e.g., derived from piperazine or polyamine).

Solvent: Ethanol (EtOH) or Isopropanol (IPA).

Catalyst: None required (autocatalytic) or mild Lewis acid (

).

Step-by-Step Procedure:

Preparation: In a scintillation vial, dissolve the epoxide-functionalized core (1.0 mmol) in

anhydrous EtOH (5 mL).

Addition: Add 2-methylnonan-1-amine (2.2 mmol, 1.1 excess per epoxide) dropwise. Note:

The excess ensures complete consumption of the toxic epoxide.

Reaction: Seal the vial and heat to 80°C for 12–16 hours.

Checkpoint: Monitor reaction progress via TLC (stain with Ninhydrin for amine,

-Anisaldehyde for lipid) or LC-MS.

Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

Purification: Purify via Flash Column Chromatography.
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Stationary Phase: Silica Gel.

Mobile Phase: DCM:MeOH:

(90:10:1).

Target: The product will be a tertiary amine with branched tails.

Secondary Application: Hydrophobic
Pharmacophore Capping
In small molecule inhibitor design, linear alkyl chains often suffer from rapid metabolic oxidation

(

-oxidation or

-oxidation). 2-Methylnonan-1-amine serves as a metabolically robust "cap" for hydrophobic
pockets.

Protocol B: Amide Coupling (Hat-Capping)
Used to attach the branched tail to a carboxylic acid scaffold (e.g., a peptidomimetic core).

Reagents:

Scaffold: Carboxylic acid-containing pharmacophore (1.0 equiv).

Amine: 2-Methylnonan-1-amine (1.1 equiv).

Coupling Agent: HATU (1.2 equiv).

Base: DIPEA (3.0 equiv).

Solvent: DMF (anhydrous).

Step-by-Step Procedure:

Activation: Dissolve the carboxylic acid scaffold in DMF (0.1 M concentration). Add DIPEA

and stir for 5 minutes.
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Coupling: Add HATU. Stir for 2 minutes until the solution turns slightly yellow (activation of

ester).

Amine Addition: Add 2-methylnonan-1-amine via syringe.

Incubation: Stir at Room Temperature (RT) for 2 hours.

Quench: Dilute with EtOAc (10 volumes). Wash with 1N HCl (to remove unreacted

amine/DIPEA), saturated

, and brine.

Validation: Dry over

and analyze by LC-MS. The mass shift should correspond to

(Mass of amine -

).

Analytical Quality Control (QC)
To ensure the integrity of libraries built with this amine, specific QC parameters must be met.
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Test Method
Acceptance
Criteria

Note

Identity
-NMR (CDCl

)

Doublet at

ppm (Methyl);

Multiplet at

ppm (

-N)

The methyl doublet is

the diagnostic

signature

distinguishing it from

linear decylamine.

Purity GC-FID or LC-MS Area Under Curve

Impurities often

include linear isomers;

GC is preferred for

isomer separation.

Water Content Karl Fischer
Critical for LNP

formulation stability.

Workflow Visualization
The following diagram illustrates the decision matrix for utilizing 2-methylnonan-1-amine in a

drug discovery campaign, highlighting the divergence between LNP and Small Molecule

workflows.
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Caption: Workflow integration of 2-methylnonan-1-amine into Lipid Nanoparticle (top) and

Small Molecule (bottom) pipelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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